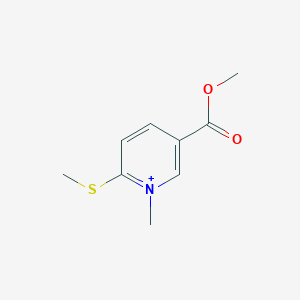

Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)-

Descripción general

Descripción

Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry and pharmaceuticals. Pyridinium salts are structurally characterized by a positively charged nitrogen atom within a six-membered aromatic ring. This particular compound features additional functional groups, including a methoxycarbonyl group, a methyl group, and a methylthio group, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the desired functional groups. One common method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds

Industrial Production Methods: Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of these processes.

Análisis De Reacciones Químicas

Types of Reactions: Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the pyridinium salt to its corresponding pyridine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Pyridinium derivatives are often utilized as intermediates in the synthesis of agrochemicals. The compound in focus serves as a precursor for the production of sulfoximines, particularly sulfoxaflor, which acts as a nicotinic acetylcholine receptor competitive modulator. These compounds are critical in developing insecticides that target pests while minimizing harm to beneficial insects.

Case Study: Synthesis of Sulfoxaflor

A recent patent outlines a process for manufacturing 2-substituted-5-(1-methylthio)alkylpyridines, which includes pyridinium derivatives as intermediates. This method emphasizes the importance of early sulfur introduction in the synthesis process to enhance stability and yield of the final product .

Pharmaceutical Synthesis

The pharmaceutical industry has shown significant interest in pyridinium compounds due to their biological activity. The compound 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- is noted for its potential use in synthesizing various medicinal compounds.

Applications in Drug Development

- Antimicrobial Agents : Pyridinium derivatives have been investigated for their antimicrobial properties, making them suitable candidates for developing new antibiotics.

- Anti-inflammatory Drugs : Research indicates that modifications of pyridinium structures can lead to compounds with anti-inflammatory effects, providing avenues for treating chronic inflammatory diseases.

Organic Chemistry

In organic synthesis, pyridinium compounds are valued for their ability to participate in various chemical reactions, including cyclization and substitution reactions. The compound can be employed as a reagent or catalyst in multiple synthetic pathways.

Synthesis Reactions

- Cyclization Reactions : Pyridinium derivatives can undergo cyclization to form complex heterocyclic structures, which are essential in drug design.

- Substitution Reactions : The methoxycarbonyl group enhances nucleophilicity, making the compound an excellent candidate for electrophilic substitution reactions.

Data Table: Comparison of Pyridinium Applications

| Application Area | Compound Used | Key Benefits | Example Use Case |

|---|---|---|---|

| Agricultural Chemistry | Pyridinium derivatives | Effective pest control | Synthesis of sulfoxaflor |

| Pharmaceutical Synthesis | 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- | Potential antimicrobial and anti-inflammatory properties | Development of new drugs |

| Organic Chemistry | Pyridinium compounds | Versatile reagents for synthesis | Cyclization and substitution reactions |

Mecanismo De Acción

The mechanism of action of pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- involves its interaction with molecular targets through its functional groups. The positively charged nitrogen atom can form ionic bonds with negatively charged sites on target molecules, while the methoxycarbonyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Pyridinium chloride: A simple pyridinium salt used in organic synthesis and as a phase transfer catalyst.

N-methylpyridinium: Another pyridinium derivative with applications in synthetic organic chemistry.

Pyridinium ylides: Compounds used in cycloaddition reactions and as intermediates in the synthesis of heterocyclic compounds.

Uniqueness: Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- is unique due to its combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring specific chemical or biological properties.

Actividad Biológica

Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- is a pyridinium salt characterized by its unique chemical structure, which includes a positively charged nitrogen atom and various functional groups that contribute to its biological activity. This article will explore the compound's synthesis, mechanisms of action, and its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

Pyridinium salts are known for their diverse applications in organic chemistry and pharmaceuticals. The compound can be synthesized through several methods, including the Kröhnke pyridine synthesis, where pyridine derivatives react with α, β-unsaturated carbonyl compounds. The resulting structure allows for multiple functional interactions due to the methoxycarbonyl and methylthio groups, which enhance its reactivity and biological interactions.

The biological activity of Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- can be attributed to its ability to interact with various biological molecules:

- Ionic Interactions : The positively charged nitrogen can form ionic bonds with negatively charged sites on proteins and nucleic acids.

- Hydrogen Bonding : The methoxycarbonyl group can participate in hydrogen bonding, influencing enzyme activity and protein-ligand interactions.

- Hydrophobic Interactions : The methylthio group contributes to hydrophobic interactions, which can affect membrane permeability and transport mechanisms.

Antimicrobial Properties

Research indicates that pyridinium salts exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess strong antibacterial properties against various strains of bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

| Compound | Activity | Mechanism |

|---|---|---|

| Pyridinium Salts | Antibacterial | Disruption of cell membranes |

| Meropenem | Antibacterial | Inhibition of cell wall synthesis |

Anticancer Properties

Emerging studies suggest that Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- may also have anticancer potential. Similar pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds that interact with the Polycomb Repressive Complex 2 (PRC2) have shown promise in treating various cancers such as diffuse large B-cell lymphoma and gastric cancer .

Case Studies

- Antibacterial Activity : A study evaluating a series of pyridinium derivatives demonstrated that compounds with similar structures exhibited superior antibacterial activity compared to traditional antibiotics like meropenem. The study highlighted the stability of these compounds against bacterial enzymes that typically confer resistance .

- Anticancer Research : Another investigation focused on the application of pyridine-based compounds in cancer treatment revealed that certain derivatives could effectively inhibit the growth of cancer cells in vitro. These findings suggest a potential role for Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- in developing new therapeutic agents against resistant cancer types .

Propiedades

IUPAC Name |

methyl 1-methyl-6-methylsulfanylpyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2S/c1-10-6-7(9(11)12-2)4-5-8(10)13-3/h4-6H,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSAVVIZNLMKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(C=CC(=C1)C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356069 | |

| Record name | Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92823-48-8 | |

| Record name | Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.